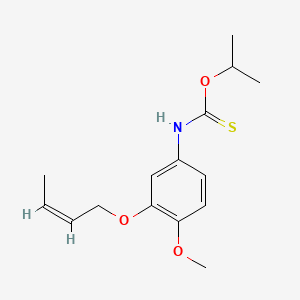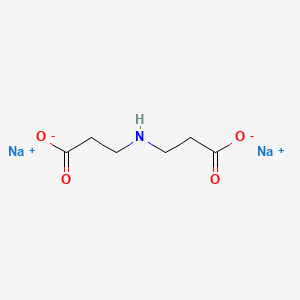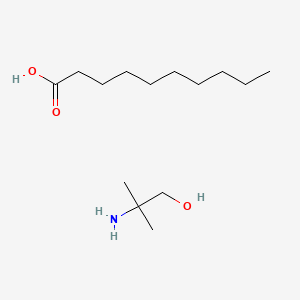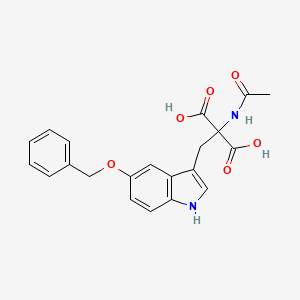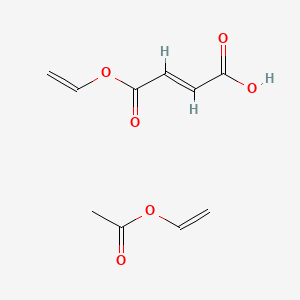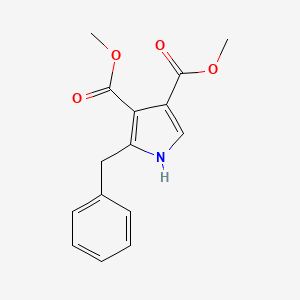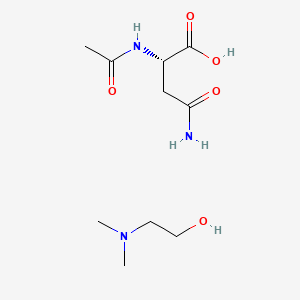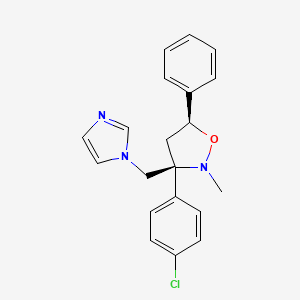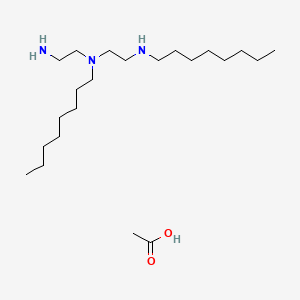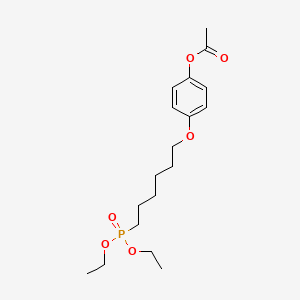
Phosphonic acid, (6-(4-(acetyloxy)phenoxy)hexyl)-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, (6-(4-(acetyloxy)phenoxy)hexyl)-, diethyl ester is a complex organic compound with a unique structure that includes a phosphonic acid group, an acetyloxyphenoxy group, and a hexyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (6-(4-(acetyloxy)phenoxy)hexyl)-, diethyl ester typically involves multiple steps. One common method includes the esterification of phosphonic acid with diethyl alcohol in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of high-purity reagents and precise control of reaction parameters is crucial to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, (6-(4-(acetyloxy)phenoxy)hexyl)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phosphonic acid derivatives.
Reduction: This can result in the formation of phosphine compounds.
Substitution: This reaction can occur at the acetyloxy or phenoxy groups, leading to the formation of different esters or ethers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of esters or ethers.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, (6-(4-(acetyloxy)phenoxy)hexyl)-, diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphonic acid derivatives.
Medicine: This compound may be explored for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: It can be used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of phosphonic acid, (6-(4-(acetyloxy)phenoxy)hexyl)-, diethyl ester involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions or enzymes, potentially inhibiting their activity. The acetyloxyphenoxy group may also interact with biological molecules, affecting their function. The hexyl chain provides hydrophobic interactions, aiding in the compound’s overall stability and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphonic acid, phenyl-, diethyl ester: This compound has a similar phosphonic acid group but with a phenyl group instead of the acetyloxyphenoxy and hexyl chain.
Diethyl phosphite: Another related compound with a simpler structure, lacking the acetyloxyphenoxy and hexyl groups.
Uniqueness
Phosphonic acid, (6-(4-(acetyloxy)phenoxy)hexyl)-, diethyl ester is unique due to its combination of functional groups, which provide a diverse range of chemical reactivity and potential applications. The presence of the acetyloxyphenoxy group and the hexyl chain distinguishes it from simpler phosphonic acid derivatives, offering unique properties for research and industrial applications.
Eigenschaften
CAS-Nummer |
89210-97-9 |
|---|---|
Molekularformel |
C18H29O6P |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
[4-(6-diethoxyphosphorylhexoxy)phenyl] acetate |
InChI |
InChI=1S/C18H29O6P/c1-4-22-25(20,23-5-2)15-9-7-6-8-14-21-17-10-12-18(13-11-17)24-16(3)19/h10-13H,4-9,14-15H2,1-3H3 |
InChI-Schlüssel |
CQPMPIQVDQHUPG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CCCCCCOC1=CC=C(C=C1)OC(=O)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


